4-(4-(Trifluoromethyl)pyridin-2-yl)thiomorpholine
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Overview
Description
4-(4-(Trifluoromethyl)pyridin-2-yl)thiomorpholine is a heterocyclic compound that contains both a pyridine ring and a thiomorpholine ring. The trifluoromethyl group attached to the pyridine ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Based on the activities of structurally similar compounds, it can be hypothesized that this compound may interact with various cellular targets, leading to changes in cellular processes and functions .
Biochemical Pathways
Related compounds have been shown to impact a variety of biochemical pathways, potentially leading to a range of downstream effects .
Result of Action
Related compounds have been shown to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets. For instance, the compound 4-(4-(Trifluoromethyl)pyridin-2-yl)methanol is recommended to be stored in an inert atmosphere at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethyl)pyridin-2-yl)thiomorpholine typically involves the reaction of 4-(Trifluoromethyl)pyridine with thiomorpholine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiomorpholine, followed by nucleophilic substitution on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Trifluoromethyl)pyridin-2-yl)thiomorpholine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted pyridine derivatives .
Scientific Research Applications
4-(4-(Trifluoromethyl)pyridin-2-yl)thiomorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its unique chemical properties.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and thiomorpholines, such as 4-(Trifluoromethyl)pyrimidine-2-thiol and 4-(Trifluoromethyl)pyridine .
Uniqueness
What sets 4-(4-(Trifluoromethyl)pyridin-2-yl)thiomorpholine apart is its unique combination of a trifluoromethyl-substituted pyridine ring and a thiomorpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)pyridin-2-yl]thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2S/c11-10(12,13)8-1-2-14-9(7-8)15-3-5-16-6-4-15/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVLUAPRGYVARG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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